(R)-3-(2-Hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester
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Overview
Description
®-3-(2-Hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester is a chiral compound with a unique structure that includes a pyrrolidine ring, a hydroxyethylsulfanyl group, and a benzyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(2-Hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an amino acid derivative.
Introduction of the Hydroxyethylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group with a hydroxyethylsulfanyl group.
Esterification: The final step is the esterification of the carboxylic acid group with benzyl alcohol under acidic conditions to form the benzyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
®-3-(2-Hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyethylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
®-3-(2-Hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor to biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including as a precursor to drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of ®-3-(2-Hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxyethylsulfanyl group can participate in hydrogen bonding or other interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
(S)-3-(2-Hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester: The enantiomer of the compound, which may have different biological activities.
3-(2-Hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid methyl ester: A similar compound with a methyl ester instead of a benzyl ester.
3-(2-Hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid: The non-esterified version of the compound.
Uniqueness
®-3-(2-Hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral nature allows for enantioselective interactions, making it valuable in asymmetric synthesis and drug development.
Properties
IUPAC Name |
benzyl (3R)-3-(2-hydroxyethylsulfanyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c16-8-9-19-13-6-7-15(10-13)14(17)18-11-12-4-2-1-3-5-12/h1-5,13,16H,6-11H2/t13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIIVIXLFBAGNY-CYBMUJFWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1SCCO)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1SCCO)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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